molecular formula C25H41N3O3 B2889865 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE CAS No. 1009683-83-3

2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE

Cat. No.: B2889865
CAS No.: 1009683-83-3
M. Wt: 431.621
InChI Key: DZFPLIIZILEVQH-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is a complex organic compound that features a unique adamantyl group, a morpholine ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions.

    Formation of the Cyclohexanecarboxamide Moiety: This can be achieved through amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or morpholine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the oxoethyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
  • **N-(1-(1-adamantyl)-2-{[2-(4-piperidinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide

Uniqueness

The uniqueness of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound that combines unique structural features, including an adamantane core, cyclohexylformamido side chain, and morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H34_{34}N4_{4}O2_{2}, with a molecular weight of approximately 378.54 g/mol. The compound's structure can be described as follows:

  • Adamantane Core : Provides rigidity and stability.
  • Cyclohexylformamido Group : Introduces flexibility and potential for various interactions.
  • Morpholine Moiety : Enhances solubility and may contribute to biological activity.

Antiviral Properties

Preliminary studies on related adamantane derivatives have shown promising antiviral activities. For instance, compounds with adamantane structures are known to inhibit viral replication through various mechanisms, including interference with viral protein synthesis and modulation of host cell pathways. The specific interactions of this compound with viral targets remain to be fully elucidated but warrant further investigation.

Anticancer Activity

Research indicates that derivatives of adamantane can exhibit significant anticancer effects. These compounds may induce apoptosis in cancer cell lines by activating caspases and other apoptotic pathways. The unique combination of the adamantane core with flexible substituents in this compound may enhance its ability to interact with cancer-related targets, potentially leading to novel therapeutic strategies.

Anti-inflammatory Effects

The cyclohexylformamido group suggests potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or altering immune cell function. This aspect of the compound's activity could be explored in depth through in vitro and in vivo studies.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Related adamantane derivatives inhibit viral replication; specific mechanisms include caspase activation.
Anticancer Studies Adamantane-based compounds induce apoptosis in various cancer cell lines; mechanisms involve mitochondrial pathways.
Anti-inflammatory Research Compounds similar to this structure have shown potential in reducing inflammation by modulating cytokine levels.

Future Directions

Further research is needed to explore the biological activity of this compound comprehensively. Key areas for investigation include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure affect biological activity, which could lead to the development of more potent derivatives.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O3/c29-23(21-4-2-1-3-5-21)27-22(24(30)26-6-7-28-8-10-31-11-9-28)25-15-18-12-19(16-25)14-20(13-18)17-25/h18-22H,1-17H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFPLIIZILEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(=O)NCCN2CCOCC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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